Neoline
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Overview
Description
Neoline is a diterpenoid alkaloid derived from the roots of Aconitum species, such as Aconitum carmichaeli and Aconitum flavum . It is known for its pharmacological activities, including its ability to ameliorate oxaliplatin-induced peripheral neuropathy in mice . This compound inhibits Nav1.7 voltage-gated sodium channel currents, making it a potential candidate for neuropathic pain treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoline can be synthesized through chemical synthesis involving benzoyl oxidation and cyclization reactions . The preparation method of 14-Benzoylthis compound, a derivative of this compound, typically involves these steps.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly the roots of Aconitum species. The extraction process involves several steps, including drying, grinding, and solvent extraction to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions: Neoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 14-Benzoylthis compound .
Scientific Research Applications
Neoline has a wide range of scientific research applications:
Mechanism of Action
Neoline exerts its effects primarily through the inhibition of Nav1.7 voltage-gated sodium channel currents . This inhibition reduces the excitability of neurons, thereby alleviating neuropathic pain. In Alzheimer’s disease models, this compound activates AMP-activated protein kinase (AMPK) and reduces tau phosphorylation and amyloid-beta levels, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Aconitine: Another diterpenoid alkaloid from Aconitum species, known for its analgesic properties.
Mesaconitine: Similar to Neoline, it is derived from Aconitum species and has analgesic effects.
Hypaconitine: Also a diterpenoid alkaloid with similar pharmacological activities.
Uniqueness of this compound: this compound is unique due to its specific inhibition of Nav1.7 voltage-gated sodium channels, which makes it particularly effective in treating neuropathic pain . Its ability to improve memory impairment and reduce amyloid-beta levels in Alzheimer’s disease models further distinguishes it from other similar compounds .
Properties
CAS No. |
466-26-2 |
---|---|
Molecular Formula |
C24H39NO6 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17?,18?,19+,20-,21?,22+,23-,24?/m1/s1 |
InChI Key |
XRARAKHBJHWUHW-RFESQMQVSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)O)COC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dideacetyldelphisine; Neoline; Bullatine-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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